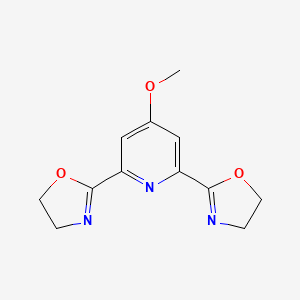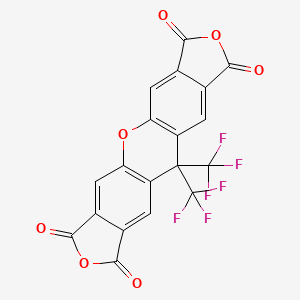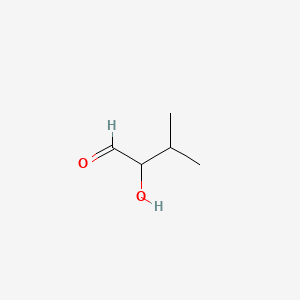
2-Hydroxy-3-methylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-methylbutanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a hydroxyl group (-OH) and a formyl group (-CHO) attached to a branched carbon chain. This compound is known for its role in various chemical reactions and its significance in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-methylbutanal can be synthesized through several methods. One common method involves the Strecker degradation of amino acids, where amino acids react with reducing sugars under heat to form aldehydes . Another method involves the hydroformylation of isobutene, where isobutene reacts with hydrogen and carbon monoxide to form the aldehyde .
Industrial Production Methods
In industrial settings, this compound is often produced through the fermentation of food products. The combination of fermentation followed by heat treatment optimizes the formation of this compound . Additionally, it can be produced through the isomerization of 3-methylbut-3-en-1-ol using catalysts such as CuO-ZnO .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methylbutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can participate in aldol reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation.
Reducing agents: Such as sodium borohydride (NaBH₄) for reduction.
Major Products Formed
The major products formed from these reactions include:
Acids: From oxidation.
Alcohols: From reduction.
Aldol products: From aldol reactions.
Scientific Research Applications
2-Hydroxy-3-methylbutanal has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in drug development.
Industry: It is used in the production of perfumes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methylbutanal involves its reactivity due to the presence of the aldehyde group. The slightly positive carbon atom in the aldehyde group is susceptible to nucleophilic attacks, making it reactive in various chemical reactions . This reactivity allows it to participate in oxidation, reduction, and substitution reactions, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanal:
2-Methylbutanal: Another branched-chain aldehyde with similar properties.
2-Hydroxy-3-methylbutanoic acid: A structural derivative of butyric acid.
Uniqueness
2-Hydroxy-3-methylbutanal is unique due to the presence of both a hydroxyl group and a formyl group, which allows it to participate in a wider range of chemical reactions compared to other similar aldehydes .
Properties
CAS No. |
67755-97-9 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
2-hydroxy-3-methylbutanal |
InChI |
InChI=1S/C5H10O2/c1-4(2)5(7)3-6/h3-5,7H,1-2H3 |
InChI Key |
VKYKDJZVZBURQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)
![{4h,5h,6h-Pyrrolo[1,2-b]pyrazol-2-yl}methyl acetate](/img/structure/B14016220.png)
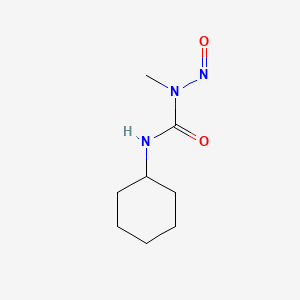

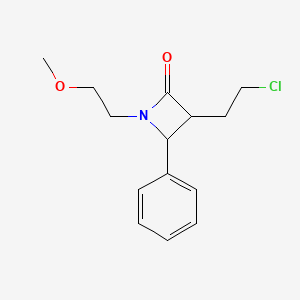
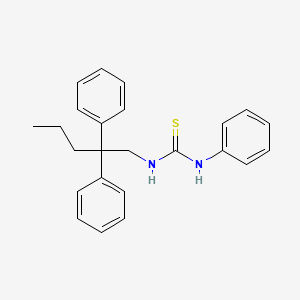
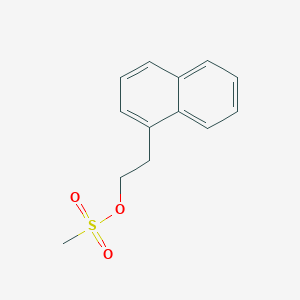
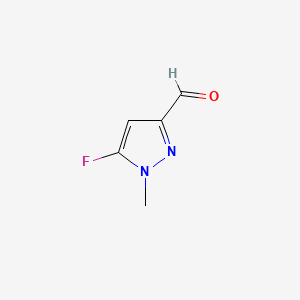
![2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B14016280.png)
![Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14016281.png)
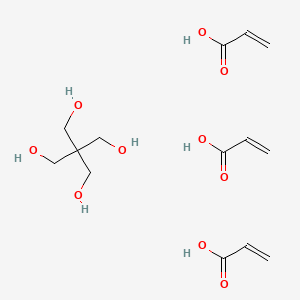
![2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile](/img/structure/B14016283.png)
